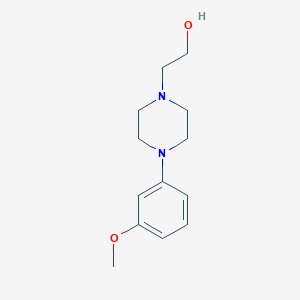

2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-17-13-4-2-3-12(11-13)15-7-5-14(6-8-15)9-10-16/h2-4,11,16H,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOPOOCWOIFSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Stability of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol

The following technical guide provides an in-depth analysis of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol , a substituted phenylpiperazine derivative relevant to medicinal chemistry, particularly in the development of serotonergic ligands and as a metabolic intermediate of arylpiperazine drugs.

Executive Summary & Chemical Identity

This compound is a bifunctional organic compound featuring a piperazine core substituted with a 3-methoxyphenyl group at the

This compound often serves as a key intermediate in the synthesis of pharmaceutical candidates or appears as a Phase I metabolite (via N-dealkylation or hydroxylation pathways) of complex arylpiperazine drugs.

Chemical Identification Table

| Property | Detail |

| IUPAC Name | 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethan-1-ol |

| Common Synonyms | 1-(2-Hydroxyethyl)-4-(3-methoxyphenyl)piperazine; m-MeOPP-ethanol |

| Molecular Formula | |

| Molecular Weight | 236.31 g/mol |

| Core Scaffold | 1-(3-Methoxyphenyl)piperazine (mMPP) |

| SMILES | COc1cccc(N2CCN(CCO)CC2)c1 |

| Key Functional Groups | Tertiary Amine (Piperazine |

Physicochemical Profile

The stability and reactivity of this molecule are governed by the basicity of the piperazine nitrogen atoms and the redox susceptibility of the primary alcohol.

Solubility and Lipophilicity

The hydroxyethyl tail imparts amphiphilic character, significantly increasing water solubility compared to the parent lipophilic phenylpiperazine.

-

LogP (Predicted): ~1.2 – 1.6 (Moderate lipophilicity, suitable for CNS penetration).

-

pKa values:

- (Alkyl-substituted): 9.0 – 9.5 . This nitrogen is highly basic and protonates readily to form salts (e.g., HCl, fumarate).

- (Aryl-substituted): 2.0 – 3.0 . The lone pair is conjugated with the phenyl ring, rendering it non-basic under physiological conditions.

-

Solubility:

-

Free Base: Soluble in dichloromethane (DCM), ethanol, DMSO, and methanol. Sparingly soluble in neutral water.

-

Salt Forms (HCl): Highly soluble in water (>50 mg/mL).

-

Thermal Properties

-

Physical State: Typically a viscous, pale yellow oil or low-melting solid at room temperature (Free base).

-

Boiling Point: Predicted >350°C (decomposition likely before boiling at atmospheric pressure).

-

Melting Point (HCl Salt): Generally high melting (200°C+), providing a stable crystalline form for storage.

Synthesis & Impurity Profile

Understanding the synthesis is critical for identifying stability-indicating impurities. The most common route involves the alkylation of 1-(3-methoxyphenyl)piperazine (mMPP) .

Synthetic Route Diagram

Figure 1: Synthetic pathway via N-alkylation. Over-alkylation leads to quaternary ammonium impurities.

Critical Impurities

-

Unreacted mMPP: Precursor carryover; affects biological potency.

-

Bis-hydroxyethyl quaternary salt: Formed if the

nitrogen reacts with a second equivalent of alkylating agent. -

O-Desmethyl analog: A potential degradation product where the methoxy group hydrolyzes (rare chemically, common metabolically).

Stability & Degradation Mechanisms

The molecule exhibits specific vulnerabilities to oxidation and pH-dependent hydrolysis.

Oxidative Degradation

The primary alcohol and the tertiary amine are the primary sites of oxidative attack.

-

N-Oxidation: The basic

nitrogen can form an N-oxide ( -

Alcohol Oxidation: The terminal hydroxyl group can oxidize to the corresponding acetaldehyde and subsequently to the carboxylic acid (2-(4-(3-methoxyphenyl)piperazin-1-yl)acetic acid).

Degradation Pathway Diagram

Figure 2: Primary oxidative degradation pathways affecting storage stability.

Photostability

Arylpiperazines are generally photosensitive. The electron-rich methoxyphenyl ring can undergo photo-induced electron transfer, leading to discoloration (yellowing/browning) of the sample.

-

Recommendation: Store in amber glass vials.

Solution Stability

-

Acidic pH (pH < 4): Stable. The protonation of

protects the amine from oxidation. -

Basic pH (pH > 10): Reduced stability. The free base is more susceptible to oxidative attack and nucleophilic side reactions.

Handling & Storage Protocols

To ensure the integrity of the compound for research or formulation, the following protocols must be strictly observed.

Storage Conditions

| Parameter | Requirement | Rationale |

| Temperature | -20°C (Long-term) | Slows kinetic degradation rates (oxidation). |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents formation of N-oxides and aldehydes. |

| Container | Amber Glass / PTFE-lined cap | Blocks UV light; prevents leaching from plastics. |

| State | Store as HCl Salt (preferred) | Salts are significantly more stable to oxidation than free bases. |

Handling Precautions

-

Hygroscopicity: The HCl salt may be hygroscopic. Equilibrate to room temperature in a desiccator before opening to prevent water uptake.

-

Safety: Arylpiperazines are biologically active (serotonergic). Wear full PPE (gloves, goggles, respirator) to prevent inhalation or transdermal absorption.

Analytical Methods (Stability Indicating)

A validated HPLC method is required to separate the parent from its oxidative degradants.

Recommended HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water (buffers basic nitrogen).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring absorption) and 210 nm (general).

-

Mass Spectrometry (LC-MS):

-

Parent Ion

m/z. -

N-Oxide Impurity

m/z (+16 Da). -

Carboxylic Acid Impurity

m/z (+14 Da).

-

References

-

Cayman Chemical. 1-(3-Methoxyphenyl)piperazine Product Information. (Parent scaffold properties).

-

Khalili, F., et al. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2] Journal of Chemical & Engineering Data. (Basicity data for hydroxyethyl piperazines).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 231184, 1-(2-Hydroxyethyl)-4-methylpiperazine. (Analogous stability data).

-

Rochelle, G. T., et al. Thermal Degradation of Piperazine in Sulfolane Aqueous Solution. (Degradation mechanisms of piperazine ethanol derivatives).

Sources

Structure-activity relationship (SAR) of 3-methoxyphenylpiperazine derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Methoxyphenylpiperazine Derivatives

Introduction: The Privileged Scaffold in Neuropharmacology

The 1-(3-methoxyphenyl)piperazine (3-MeOPP) moiety represents a cornerstone pharmacophore in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). As a class of arylpiperazines, these derivatives are recognized as "privileged structures" due to their inherent ability to interact with a wide array of G protein-coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[1] Their structural versatility allows for fine-tuning of pharmacological properties, leading to the development of compounds with diverse therapeutic potential, from antipsychotics and antidepressants to anxiolytics.[2][3]

This guide provides a detailed exploration of the structure-activity relationships of 3-MeOPP derivatives. We will dissect the core scaffold, analyze the impact of structural modifications on receptor affinity and selectivity, and present the experimental logic and methodologies that underpin these discoveries.

The Core Pharmacophore: Deconstructing the 3-MeOPP Scaffold

The pharmacological profile of a 3-MeOPP derivative is determined by the interplay of three key structural components. Understanding the role of each is fundamental to rational drug design.

Caption: Key structural components of 3-MeOPP derivatives that dictate pharmacological activity.

-

A. The Aryl Group: The 3-methoxyphenyl ring is the primary recognition element for many target receptors. The position and nature of the substituent (methoxy group) are critical for establishing initial binding and influencing selectivity.

-

B. The Piperazine Ring: This central heterocyclic ring serves as a rigid spacer, correctly orienting the aryl group and the N4-substituent. Its basic nitrogen atom (pKa ≈ 6.8-8.3) is often crucial for forming salt bridges or hydrogen bonds with acidic residues (e.g., Aspartate) in the receptor binding pocket.

-

C. The N4-Substituent: This is the most frequently modified position and the primary driver of diversity in affinity, selectivity, and functional activity. It consists of a linker chain and a terminal functional group.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 3-MeOPP scaffold has yielded a wealth of SAR data, guiding the development of receptor-specific ligands.

Modifications of the Phenyl Ring

The substitution pattern on the phenyl ring significantly impacts receptor interaction. While the meta-methoxy (3-MeO) position is a common starting point, isomers and bioisosteric replacements reveal key insights:

-

Positional Isomerism: Moving the methoxy group to the ortho (2-MeO) or para (4-MeO) position alters the electronic and steric profile, often shifting receptor selectivity. For instance, many high-affinity 5-HT1A receptor ligands feature a 2-methoxyphenyl group, whereas the 3-methoxy variant is common in ligands targeting dopamine D4 receptors.[4][5][6]

-

Bioisosteric Replacement: Replacing the methoxy group with other substituents like halogens (Cl, F) or trifluoromethyl (CF3) groups can modulate lipophilicity and metabolic stability.[7] For example, replacing the 3-methoxy group with a 3-chloro or 3-trifluoromethyl group is a common strategy in developing ligands for the 5-HT transporter.

Modifications at the N4-Position: The Path to Selectivity

The N4-substituent is paramount for defining the compound's ultimate pharmacological profile.

The length of the alkyl chain connecting the piperazine nitrogen to the terminal group is a critical determinant of affinity.

-

Two-Carbon Chain (Ethyl): Often found in high-affinity ligands for the dopamine D4 receptor, such as N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide.[5][6]

-

Four-Carbon Chain (Butyl): This length is frequently optimal for achieving high affinity at the 5-HT1A receptor, particularly when the terminal fragment is a heteroaryl or bulky amide group.[8][9] Elongating or shortening the chain from this optimal length often results in a significant decrease in affinity.

The nature of the terminal moiety at the end of the linker chain provides the greatest opportunity to modulate affinity and selectivity.

-

Amides and Imides: Introduction of an amide or imide group can introduce additional hydrogen bond donor/acceptor sites. Substituted benzamides are common in D4-selective ligands.[5] Phthalimide moieties are present in classic 5-HT1A antagonists like NAN-190, though they often confer concurrent affinity for α1-adrenergic receptors.[9]

-

Bulky/Lipophilic Groups: Replacing terminal polar groups with bulky, lipophilic cycloalkyl moieties (e.g., adamantane, norbornane) has proven to be an effective strategy for dramatically increasing affinity and selectivity for the 5-HT1A receptor while reducing affinity for α1-adrenergic receptors.[8][9] This is likely due to favorable hydrophobic interactions in a specific sub-pocket of the 5-HT1A receptor.

Receptor Selectivity Profile: A Summary of SAR Insights

The structural modifications discussed above can be leveraged to steer the ligand's preference for specific receptor subtypes.

| Structural Modification | Target Receptor Favored | Rationale & Key Insights | Representative Ki (nM) |

| Aryl Group: 2-Methoxyphenyl | 5-HT1A | Optimal orientation for interaction with key residues in the 5-HT1A binding pocket.[4][10] | 1.2 nM[10] |

| N4-Linker: Ethyl (2-carbon) | Dopamine D4 | The shorter chain correctly positions the terminal benzamide group for high-affinity D4 binding.[5][6] | 0.057 nM[6] |

| N4-Linker: Butyl (4-carbon) | 5-HT1A | Optimal length to span the distance between the piperazine interaction site and a distal binding pocket.[8] | 0.4 nM[9] |

| N4-Terminal Group: Substituted Benzamide | Dopamine D4 | Provides key hydrogen bonding interactions necessary for high D4 affinity and selectivity.[5] | 0.057 nM[6] |

| N4-Terminal Group: Adamantane Carboxamide | 5-HT1A (High Selectivity) | The bulky, lipophilic group enhances affinity for 5-HT1A while sterically hindering binding at α1-adrenergic sites.[9] | 0.4 nM[9] |

Experimental Methodologies: Validating the SAR

The insights described above are the product of rigorous synthesis and pharmacological evaluation. A trustworthy SAR campaign relies on a systematic and reproducible workflow.

General Synthesis Strategy

The synthesis of a library of 3-MeOPP derivatives for SAR studies typically follows a convergent approach. The core, 1-(3-methoxyphenyl)piperazine, is either commercially available or synthesized via methods like Buchwald-Hartwig amination and then coupled with various N4-substituents.[1]

Caption: A generalized workflow for the synthesis of a 3-MeOPP derivative library.

In Vitro Pharmacological Evaluation: Radioligand Binding Assay

The primary method for determining a compound's affinity for a specific receptor is the radioligand binding assay. This protocol provides a self-validating system for assessing receptor affinity (Ki).

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT1A receptor.

Materials:

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Non-specific Binding Control: 10 µM 5-carboxamidotryptamine (5-CT).[10]

-

Test Compounds: Synthesized 3-MeOPP derivatives dissolved in DMSO.

-

Apparatus: 96-well plates, filter mats (GF/B), cell harvester, liquid scintillation counter.

Step-by-Step Protocol:

-

Plate Preparation: Add 25 µL of assay buffer to each well of a 96-well plate.

-

Compound Addition: Add 25 µL of test compound solution at various concentrations (typically a serial dilution from 10 µM to 0.1 nM). For total binding wells, add 25 µL of vehicle (DMSO diluted in buffer). For non-specific binding wells, add 25 µL of 10 µM 5-CT.

-

Radioligand Addition: Add 25 µL of [³H]8-OH-DPAT to all wells at a final concentration near its Kd value (e.g., 0.5 nM).

-

Membrane Addition: Add 125 µL of the 5-HT1A receptor membrane preparation (containing ~10-20 µg of protein) to initiate the binding reaction.

-

Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway Context

The binding of a 3-MeOPP derivative to its target receptor initiates a downstream signaling cascade. For example, 5-HT1A receptors, a primary target, are canonical Gi/o-coupled receptors.

Sources

- 1. N-(3-methoxyphenyl)piperazine | 16015-71-7 | Benchchem [benchchem.com]

- 2. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 5. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Pharmacological Profile of Hydroxyethyl Phenylpiperazine Ligands

This technical guide provides a comprehensive pharmacological analysis of hydroxyethyl phenylpiperazine ligands, a class of "privileged structures" in medicinal chemistry frequently utilized to target serotonergic and dopaminergic systems.

Technical Guide for Drug Discovery & Development

Executive Summary

Hydroxyethyl phenylpiperazine ligands (HEPPs) represent a versatile structural class in neuropsychopharmacology. Characterized by a piperazine core flanked by a lipophilic phenyl ring and a polar hydroxyethyl tail, these ligands serve as critical scaffolds for developing antipsychotics, anxiolytics, and antidepressants. Their pharmacological profile is defined by high-affinity interactions with G-protein-coupled receptors (GPCRs), specifically 5-HT

Chemical Basis & Physicochemical Properties[1][2][3][4][5][6][7][8]

Structural Architecture

The HEPP scaffold consists of three pharmacophoric domains:

-

The Phenyl Head: A lipophilic domain that occupies the orthosteric binding pocket of monoamine receptors. Substitutions here (e.g., o-OCH

, m-CF -

The Piperazine Core: A semi-rigid linker that maintains the spatial orientation between the aromatic head and the polar tail. It is protonated at physiological pH (pK

-

The Hydroxyethyl Tail: An N-substituted ethyl alcohol group. Unlike simple alkyl chains, this moiety acts as a hydrogen bond donor/acceptor, modulating solubility (logP) and interacting with polar residues near the extracellular loop of the receptor.

Synthetic Pathway

The synthesis of HEPP ligands typically follows a convergent nucleophilic substitution pathway.

General Reaction:

-

Reagents: K

CO -

Yield Optimization: The use of ethylene oxide is an alternative industrial route but requires specialized handling due to toxicity.

Pharmacodynamics (PD) & Mechanism of Action

Receptor Binding Profiles

HEPPs act primarily as "dirty drugs" or multi-target ligands, a desirable trait for treating complex psychiatric disorders.

| Receptor Target | Primary Action | Affinity ( | Physiological Outcome |

| 5-HT | Partial Agonist | 1–50 nM | Anxiolysis, antidepressant effects via autoreceptor desensitization. |

| 5-HT | Antagonist | 10–100 nM | Atypical antipsychotic activity; reduction of hallucinations. |

| Dopamine D | Antagonist | 5–200 nM | Antipsychotic efficacy; modulation of positive symptoms in schizophrenia. |

| Antagonist | 10–100 nM | Side effect mediation (orthostatic hypotension). |

Signaling Pathway (5-HT Activation)

Upon binding to the 5-HT

Visualization: 5-HT Signaling Cascade

The following diagram illustrates the downstream effects of HEPP ligand binding.

Caption: Signal transduction pathway for HEPP ligands at the 5-HT1A receptor, leading to membrane hyperpolarization.

Structure-Activity Relationship (SAR)[9]

The "Hydroxyethyl" modification is not merely a passive linker; it actively dictates the pharmacological profile:

-

Solubility & BBB Penetration: The hydroxyl group lowers the logP (lipophilicity) compared to an ethyl or propyl chain. This improves oral bioavailability but requires careful balancing to ensure the molecule can still cross the Blood-Brain Barrier (BBB).

-

H-Bonding Interactions: The terminal -OH group can form hydrogen bonds with polar residues (e.g., Serine or Threonine) in the receptor's extracellular loops or upper transmembrane domains.

-

Evidence: Converting the -OH to a -OMe (methoxy) often retains D

affinity but significantly reduces 5-HT

-

-

Metabolic Stability: The hydroxyethyl group is susceptible to oxidation (to carboxylic acid) or glucuronidation. SAR optimization often involves fluorinating the ethyl chain or sterically hindering the hydroxyl group to extend half-life.

Experimental Protocols

Protocol A: Synthesis of 1-(2-Hydroxyethyl)-4-(2-methoxyphenyl)piperazine

Objective: To synthesize a reference ligand for binding assays.

Reagents:

-

1-(2-Methoxyphenyl)piperazine (1 eq)

-

2-Chloroethanol (1.2 eq)

-

Potassium Carbonate (K

CO -

Potassium Iodide (KI, catalytic amount, 0.1 eq)

-

Acetonitrile (ACN)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 1-(2-methoxyphenyl)piperazine in 50 mL of anhydrous ACN.

-

Base Addition: Add finely ground K

CO -

Alkylation: Add 2-chloroethanol dropwise via a syringe pump over 20 minutes to prevent exotherms.

-

Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

-

Work-up: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in DCM and wash with water (3x). Dry the organic layer over MgSO

. Purify via column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM). -

Validation: Confirm structure via

H-NMR and LC-MS (Expected M+H).

Protocol B: Radioligand Binding Assay (5-HT )

Objective: Determine the affinity (

Materials:

-

Source: Rat hippocampal membranes or CHO cells expressing h5-HT

. -

Radioligand: [

H]-8-OH-DPAT (0.5–1.0 nM). -

Non-specific control: 10

M Serotonin (5-HT).

Workflow:

-

Incubation: Mix membrane preparation (50

g protein) with radioligand and varying concentrations of the HEPP test compound ( -

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot displacement curves and calculate IC

. Convert to

Visualization: Experimental Workflow

The following diagram outlines the logical flow from synthesis to pharmacological validation.

Caption: Integrated workflow for the synthesis and pharmacological validation of HEPP ligands.

References

-

Design, Synthesis, and Biological Evaluation of Phenylpiperazine Derivatives. Source: Journal of Medicinal Chemistry URL:[Link]

-

Pharmacological profile of 1-phenylpiperazine and its derivatives. Source: Wikipedia / Scientific Literature Review URL:[Link]

-

Structure-Activity Relationships of Arylpiperazines at 5-HT1A Receptors. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

-

Synthesis and structure-activity relationships of a new model of arylpiperazines. Source: PubMed URL:[1][2][Link]

Sources

An In-Depth Technical Guide to the 5-HT Receptor Binding Affinity of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol (Mepiprazole)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the binding characteristics of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol, a phenylpiperazine compound known as Mepiprazole. Mepiprazole is characterized pharmacologically as a Serotonin Antagonist and Reuptake Inhibitor (SARI), a class of drugs with a complex mechanism of action that includes potent antagonism at key serotonin receptor subtypes alongside inhibition of the serotonin transporter.[1] This document delineates the compound's binding profile, offers detailed, field-proven protocols for its characterization using radioligand binding assays, and illustrates the critical downstream signaling pathways associated with its primary molecular targets. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate Mepiprazole and similar compounds within the broader context of serotonergic modulation.

Introduction to Mepiprazole: A Phenylpiperazine SARI

Mepiprazole is an anxiolytic and antidepressant agent belonging to the phenylpiperazine class of compounds.[1] Its therapeutic effects are primarily attributed to a dual mechanism of action: antagonism of the 5-HT2A receptor and inhibition of serotonin reuptake.[1] This profile distinguishes it from more selective agents like SSRIs. Like other drugs in its class, such as trazodone and nefazodone, Mepiprazole is metabolized to m-chlorophenylpiperazine (mCPP), an active metabolite that also possesses significant serotonergic activity.[1]

Understanding the precise binding affinity (expressed as the inhibition constant, Kᵢ) of Mepiprazole at various 5-HT receptor subtypes is fundamental to deciphering its nuanced pharmacological effects, including its therapeutic benefits and potential side-effect profile. Its interaction with the serotonergic system is complex, involving not only direct receptor blockade but also modulation of synaptic serotonin levels through reuptake inhibition and induced release.[2][3]

Binding Affinity Profile of Mepiprazole and its Class

The pharmacological fingerprint of Mepiprazole is defined by its affinity for multiple targets within the serotonergic and adrenergic systems. While specific Kᵢ values for Mepiprazole across a full panel of 5-HT receptors are not extensively consolidated in single reports, its activity is well-characterized through functional and comparative studies.

| Target | Class of Interaction | Pharmacological Implication |

| 5-HT2A Receptor | Antagonist[1] | Contributes to anxiolytic, antidepressant, and antipsychotic properties; may mitigate sexual side effects and insomnia associated with pure reuptake inhibitors. |

| Serotonin Transporter (SERT) | Reuptake Inhibitor[1][2] | Increases synaptic concentration of serotonin, a primary mechanism for antidepressant efficacy. Mepiprazole is a relatively weak inhibitor.[2] |

| α₁-Adrenergic Receptor | Antagonist[1] | May lead to orthostatic hypotension and sedation. |

| Dopamine & Norepinephrine | Reuptake Inhibition & Release[2][3] | Mepiprazole exhibits some activity in inhibiting the reuptake and inducing the release of dopamine and norepinephrine, contributing to a complex neurochemical profile. |

Experimental Protocol: Determination of 5-HT₂ₐ Receptor Binding Affinity

The gold standard for quantifying the affinity of a test compound for a specific receptor is the competitive radioligand binding assay.[4][5] This protocol provides a self-validating system to determine the Kᵢ of Mepiprazole for the human 5-HT₂ₐ receptor.

Causality Behind Experimental Choices

-

Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the recombinant human 5-HT₂ₐ receptor are chosen for their high receptor density and lack of confounding endogenous receptors, ensuring a clean and reproducible system.[6][7]

-

Radioligand: [³H]Ketanserin is a selective and high-affinity antagonist for the 5-HT₂ₐ receptor, making it an ideal probe to label the target sites.[8] Its binding characteristics are well-documented, which is crucial for the accurate calculation of the test compound's Kᵢ.

-

Methodology: A competition (or inhibition) assay format is used. By measuring the ability of increasing concentrations of unlabeled Mepiprazole to displace the specific binding of a fixed concentration of [³H]Ketanserin, we can determine Mepiprazole's half-maximal inhibitory concentration (IC₅₀).[4]

Step-by-Step Methodology

Objective: To determine the inhibitory constant (Kᵢ) of Mepiprazole at the human 5-HT₂ₐ receptor.

Materials & Reagents:

-

Receptor Source: Membrane preparations from CHO-K1 cells stably transfected with the human 5-HT₂ₐ receptor gene.[6]

-

Radioligand: [³H]Ketanserin (specific activity ~70-90 Ci/mmol).

-

Test Compound: Mepiprazole dissolved in an appropriate vehicle (e.g., DMSO).

-

Reference Compound: Unlabeled Ketanserin for determination of non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgSO₄, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Plates: 96-well GF/B filter plates pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding.[8]

-

Scintillation Cocktail: A suitable cocktail for counting tritium.

-

Equipment: Liquid scintillation counter, cell harvester for 96-well plates.

Procedure:

-

Plate Preparation: Dispense 25 µL of Assay Buffer to all wells of a 96-well plate. Add 25 µL of vehicle to "Total Binding" wells and 25 µL of 10 µM unlabeled Ketanserin to "Non-Specific Binding" (NSB) wells.

-

Test Compound Addition: Add 25 µL of Mepiprazole at various concentrations (typically a serial dilution from 10⁻¹¹ M to 10⁻⁵ M) to the remaining wells.

-

Radioligand Addition: Add 25 µL of [³H]Ketanserin (at a final concentration near its Kₑ, e.g., 0.5 nM) to all wells.[9]

-

Receptor Addition: Initiate the binding reaction by adding 125 µL of the membrane preparation (containing ~5-10 µg of protein) to all wells. The final assay volume is 200 µL.

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[10]

-

Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plate using a cell harvester.

-

Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis & Interpretation

-

Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Mepiprazole concentration.

-

Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀, which is the concentration of Mepiprazole that inhibits 50% of the specific binding of the radioligand.

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

-

[L] is the concentration of the radioligand ([³H]Ketanserin).

-

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualization of Experimental Workflow

Caption: Workflow for the competitive radioligand binding assay.

Relevant 5-HT Receptor Signaling Pathways

Mepiprazole's antagonist action at the 5-HT₂ₐ receptor directly intercepts its primary signaling cascade. Serotonin (5-HT) receptors are predominantly G protein-coupled receptors (GPCRs), with the notable exception of the 5-HT₃ receptor, which is a ligand-gated ion channel.[11]

The 5-HT₂ₐ Receptor Pathway (Gq-Coupled)

The 5-HT₂ₐ receptor is canonically coupled to the Gαq/11 family of G proteins.[5][11] Mepiprazole, as an antagonist, blocks the initiation of this cascade by serotonin.

-

Agonist Binding: Serotonin binds to the 5-HT₂ₐ receptor.

-

G Protein Activation: The receptor activates the heterotrimeric Gq protein, causing the Gαq subunit to exchange GDP for GTP.

-

PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[5]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5]

-

Downstream Effects:

Caption: The Gq-coupled signaling pathway of the 5-HT₂ₐ receptor.

The 5-HT₁ₐ Receptor Pathway (Gi-Coupled)

While 5-HT₂ₐ antagonism is a primary feature, many phenylpiperazine derivatives also exhibit high affinity for 5-HT₁ₐ receptors.[12][13] This pathway is inhibitory and provides a crucial counterpoint to excitatory signaling.

-

Agonist Binding: Serotonin binds to the 5-HT₁ₐ receptor.

-

G Protein Activation: The receptor activates the heterotrimeric Gi protein.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[14]

-

cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[14]

-

PKA Inactivation: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), altering the phosphorylation state of target proteins.

Caption: The Gi-coupled inhibitory pathway of the 5-HT₁ₐ receptor.

Conclusion and Future Directions

This compound (Mepiprazole) exemplifies the complex pharmacology of the SARI class. Its multi-target profile, centered on 5-HT₂ₐ antagonism and serotonin reuptake inhibition, provides a broad spectrum of activity that is distinct from more selective agents. The methodologies detailed in this guide provide a robust framework for the precise characterization of its binding affinity, a critical step in understanding its mechanism of action.

Future research should aim to establish a high-resolution binding profile of Mepiprazole and its active metabolite, mCPP, across all major 5-HT receptor subtypes. Furthermore, investigating functional selectivity or "biased agonism" at these receptors could reveal novel signaling dimensions, offering insights that could guide the development of next-generation therapeutics with improved efficacy and tolerability for neuropsychiatric disorders.

References

-

Mepiprazole - Wikipedia. Wikipedia. [Link]

-

Signaling pathways of the serotonin receptor (5-HTR) subtypes.... ResearchGate. [Link]

-

The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PMC. [Link]

-

Multiple signal transduction pathways mediated by 5-HT receptors. PubMed. [Link]

-

5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. [Link]

-

Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding. PubMed. [Link]

-

Novel and atypical pathways for serotonin signaling. PMC. [Link]

-

5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PMC. [Link]

-

5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

-

5-HT5A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. [Link]

-

Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed. [Link]

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

-

Central action of mepiprazole. PubMed. [Link]

-

Mepiprazole, a new psychotropic drug: effects on uptake and retention of monoamines in rat brain synaptosomes. PubMed. [Link]

-

Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]

-

Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). MDPI. [Link]

-

The effect of mepiprazole on central monoamine neurons. Evidence for increased 5-hydroxytryptamine and dopamine receptor activity. PubMed. [Link]

-

New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. PubMed. [Link]

-

5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. [Link]

-

Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed. [Link]

-

BindingDB BDBM50007486. BindingDB. [Link]

-

Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. GenScript. [Link]

-

Lorpiprazole. PubChem. [Link]

-

Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. PMC. [Link]

Sources

- 1. Mepiprazole - Wikipedia [en.wikipedia.org]

- 2. Mepiprazole, a new psychotropic drug: effects on uptake and retention of monoamines in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of mepiprazole on central monoamine neurons. Evidence for increased 5-hydroxytryptamine and dopamine receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. revvity.com [revvity.com]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Metabolic Journey of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol: A Technical Guide for Researchers

An In-depth Exploration into the Biotransformation, Analytical Characterization, and Pharmacological Significance of a Key Drug Metabolite

For researchers, scientists, and professionals navigating the intricate landscape of drug development, a comprehensive understanding of a drug's metabolic fate is paramount. This technical guide provides a detailed examination of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol, a significant metabolite derived from parent compounds containing the 3-methoxyphenylpiperazine moiety. This document will serve as a critical resource, elucidating the metabolic pathways, analytical methodologies for detection and quantification, and the potential pharmacological implications of this metabolite.

Introduction: The Significance of Metabolite Profiling in Drug Development

The biotransformation of a parent drug into its various metabolites is a fundamental process governed by a host of metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily[1][2][3]. These metabolic transformations can significantly alter a drug's efficacy, safety profile, and pharmacokinetic properties. Therefore, the identification and characterization of major metabolites are critical components of preclinical and clinical drug development, ensuring a comprehensive understanding of a drug's overall disposition in the body. The metabolite, this compound, emerges from parent drugs featuring a 3-methoxyphenylpiperazine structure, a common scaffold in various centrally acting agents.

The Parent Drug: Flesinoxan and its Pharmacological Context

While several compounds possess the 3-methoxyphenylpiperazine core, this guide will focus on Flesinoxan as a representative parent drug. Flesinoxan is a selective serotonin 5-HT1A receptor agonist that has been investigated for its anxiolytic and antidepressant properties[4][5][6]. Although its clinical development was discontinued, the study of its metabolism provides a valuable model for understanding the biotransformation of this class of compounds.

Flesinoxan's mechanism of action involves the modulation of serotonergic neurotransmission, a key pathway in regulating mood and anxiety[4]. The parent drug's interaction with 5-HT1A receptors highlights the therapeutic potential of targeting this system. Understanding how metabolism to compounds like this compound might alter this activity is a crucial area of investigation.

The Metabolic Pathway: Formation of this compound

The generation of this compound from a parent drug like Flesinoxan involves a series of well-defined metabolic reactions. The primary pathway is initiated by enzymatic cleavage of the parent molecule, followed by reduction.

Key Metabolic Steps:

-

N-Dealkylation: The initial and rate-limiting step is often the N-dealkylation of the piperazine nitrogen. This reaction is typically catalyzed by cytochrome P450 enzymes, with CYP3A4 and CYP2D6 being major contributors to the metabolism of many piperazine-containing drugs[1][3][7][8]. This cleavage results in the formation of an intermediate, 1-(3-methoxyphenyl)piperazine.

-

Hydroxylation: Subsequently, the ethyl side chain attached to the piperazine ring undergoes hydroxylation. This oxidation reaction, also mediated by CYP enzymes, introduces a hydroxyl group, leading to the formation of the final metabolite, this compound.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound in biological matrices are essential for pharmacokinetic and metabolism studies. Due to the complexity of these matrices, highly sensitive and selective analytical techniques are required.

Sample Preparation: Isolating the Target Analyte

Effective sample preparation is a critical first step to remove interfering substances and concentrate the analyte of interest. Common techniques include:

-

Liquid-Liquid Extraction (LLE): This classic technique partitions the analyte between two immiscible liquid phases, effectively separating it from the bulk of the biological matrix.

-

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while allowing interfering compounds to pass through. This method offers higher selectivity and cleaner extracts compared to LLE.

Analytical Instrumentation: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

The gold standard for the quantification of drug metabolites in biological fluids is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS)[9][10][11].

-

High-Performance Liquid Chromatography (HPLC): HPLC separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a polar compound like this compound, a reversed-phase column (e.g., C18) with a polar mobile phase is typically employed.

-

Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In MS/MS, a specific precursor ion corresponding to the metabolite is selected and fragmented. The resulting product ions are then detected, providing a highly specific and sensitive signal for quantification. This technique, often operated in Multiple Reaction Monitoring (MRM) mode, allows for the detection of the metabolite at very low concentrations.

Table 1: Key Parameters for HPLC-MS/MS Method Development

| Parameter | Typical Conditions | Rationale |

| Chromatographic Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Gradient of water and acetonitrile with an additive (e.g., formic acid or ammonium formate) | The gradient allows for efficient elution of the analyte and separation from matrix components. The additive improves peak shape and ionization efficiency. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The piperazine nitrogen is readily protonated, making ESI+ a suitable ionization technique. |

| MS/MS Transitions | Precursor ion (M+H)+ → Product ion(s) | Specific transitions provide high selectivity for the analyte, minimizing interference from other compounds. |

Pharmacological and Toxicological Considerations

The formation of this compound can have several implications for the overall pharmacological and toxicological profile of the parent drug.

-

Pharmacological Activity: It is crucial to determine if the metabolite retains any pharmacological activity at the target receptor (e.g., 5-HT1A) or exhibits activity at other receptors. An active metabolite could contribute to the therapeutic effect or, conversely, lead to off-target effects and adverse drug reactions. The introduction of a hydroxyl group generally increases the polarity of the molecule, which may alter its ability to cross the blood-brain barrier and its affinity for the target receptor.

-

Toxicology: The potential for metabolites to be reactive and cause toxicity is a significant concern in drug development. While the hydroxylated metabolite this compound is not inherently considered a reactive species, comprehensive toxicological assessments are necessary to ensure its safety. This includes evaluating its potential for cytotoxicity, genotoxicity, and organ-specific toxicity.

-

Drug-Drug Interactions: The involvement of CYP enzymes in the formation of this metabolite raises the potential for drug-drug interactions. Co-administration of drugs that are inhibitors or inducers of the same CYP isoforms can alter the metabolic rate of the parent drug, leading to changes in the exposure to both the parent compound and its metabolites, potentially impacting efficacy and safety.

Conclusion and Future Directions

The study of this compound as a drug metabolite is a critical aspect of understanding the disposition of parent drugs containing the 3-methoxyphenylpiperazine moiety. This guide has provided a comprehensive overview of its formation from a representative parent drug, Flesinoxan, the state-of-the-art analytical techniques for its characterization, and the key pharmacological and toxicological considerations.

Future research in this area should focus on:

-

In-depth Pharmacological Profiling: A thorough investigation of the metabolite's binding affinity and functional activity at a broad range of receptors to fully characterize its pharmacological profile.

-

Comparative Metabolism Studies: Investigating the metabolic pathways in different species to identify any human-specific metabolites and to ensure the relevance of preclinical toxicology studies.

-

Quantitative Systems Pharmacology (QSP) Modeling: Developing QSP models to predict the impact of genetic polymorphisms in CYP enzymes and drug-drug interactions on the pharmacokinetics of the parent drug and its metabolites.

By continuing to unravel the complexities of drug metabolism, researchers can build a more complete picture of a drug's behavior in the body, ultimately leading to the development of safer and more effective medicines.

References

Sources

- 1. openanesthesia.org [openanesthesia.org]

- 2. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Behavioral and biochemical effects of the 5-HT1A receptor agonists flesinoxan and 8-OH-DPAT in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anxiolytic effects of flesinoxan, a 5-HT1A receptor agonist, are not related to its neuroendocrine effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serotonin1A receptor activation by flesinoxan in humans. Body temperature and neuroendocrine responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Highly sensitive LC-MS/MS method for the quantitative analysis of mometasone furoate in human plasma, method validation and application to clinical pharmacokinetic studies - OAK Open Access Archive [oak.novartis.com]

Optimizing Taxane Therapeutics: A Technical Guide to the Physicochemical Profiling of Paclitaxel (CAS 33069-62-4) and Derivatives

Executive Summary: The Taxane Paradox

In drug development, the taxane class represents a classic "brick dust" paradox: high potency coupled with extremely poor physicochemical properties. Paclitaxel (CAS 33069-62-4) , the parent compound, exhibits potent microtubule-stabilizing activity but suffers from aqueous insolubility (< 0.5 μg/mL) and high molecular weight (>850 Da), violating Lipinski’s Rule of 5.

This guide provides a technical deep-dive into the physicochemical characteristics of Paclitaxel and its key derivatives, Docetaxel and Cabazitaxel . It focuses on how structural modifications at the C-10 and C-13 positions alter molecular weight, lipophilicity (LogP), and solubility, directly influencing formulation strategies and clinical efficacy.

Comparative Physicochemical Profiling

The following data synthesizes experimental values to illustrate the impact of derivatization. Note the inverse relationship between Molecular Weight (MW) and Solubility in the transition from Paclitaxel to Docetaxel.

| Physicochemical Property | Paclitaxel (Parent) | Docetaxel (Derivative) | Cabazitaxel (2nd Gen) |

| CAS Number | 33069-62-4 | 114977-28-5 | 183133-96-2 |

| Molecular Weight ( g/mol ) | 853.91 | 807.88 | 835.93 |

| Molecular Formula | C₄₇H₅₁NO₁₄ | C₄₃H₅₃NO₁₄ | C₄₅H₅₇NO₁₄ |

| LogP (Octanol/Water) | ~3.5 – 4.0 (Exp) | ~4.1 – 4.3 (Exp) | ~3.9 (Exp) |

| Aqueous Solubility | < 0.3 μg/mL (Insoluble) | ~4.9 μg/mL (Low) | < 1.0 μg/mL (Insoluble) |

| Key Structural Change | Parent Scaffold | C-10 Hydroxyl; C-13 t-Boc | C-7, C-10 Methoxy |

| Primary Formulation | Cremophor EL (Castor Oil) | Polysorbate 80 (Tween 80) | Polysorbate 80 / Citric Acid |

| P-gp Substrate Status | High Affinity (Effluxed) | High Affinity (Effluxed) | Low Affinity (Resistant) |

Critical Insight: While Docetaxel has a lower MW and slightly better solubility due to the C-10 hydroxyl group, Cabazitaxel is designed not for solubility, but for P-glycoprotein (P-gp) evasion . The methylation at C-7 and C-10 (dimethoxy) prevents P-gp binding, allowing it to cross the Blood-Brain Barrier (BBB) and treat multi-drug resistant tumors, despite having a similar lipophilicity profile to Paclitaxel.

Structural Logic & Mechanism of Action (SAR)

The taxane core is a complex diterpenoid.[1][2] Modifications are strictly limited to specific zones to maintain tubulin binding affinity while altering pharmacokinetics.

Visualization: Taxane Structure-Activity Relationship (SAR)

The following diagram illustrates the functional zones of the Taxane skeleton.

Figure 1: Structural Activity Relationship (SAR) of Taxane derivatives highlighting the functional impact of C-10 and C-7 modifications.

Validated Experimental Protocols

To accurately profile these derivatives, researchers must distinguish between Kinetic Solubility (for HTS) and Thermodynamic Solubility (for formulation). The "Brick Dust" nature of CAS 33069-62-4 requires the latter.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility of crystalline Paclitaxel/derivatives in aqueous buffer. Standard: OECD Guideline 105.

-

Preparation:

-

Weigh excess solid compound (approx. 2 mg) into a glass vial (avoid plastic to prevent sorption).

-

Add 1.0 mL of buffer (PBS pH 7.4) or water.

-

-

Equilibration:

-

Seal and place on an orbital shaker at 25°C.

-

Duration: Shake for 24 to 72 hours . Note: Taxanes crystallize slowly; 24h is the absolute minimum to reach equilibrium.

-

-

Separation (Critical Step):

-

Centrifugation: Spin at 15,000 rpm for 20 mins to pellet undissolved solid.

-

Avoid Filtration if possible: Taxanes bind avidly to nylon/cellulose filters. If filtration is necessary, use PVDF filters pre-saturated with the solution.

-

-

Quantification:

-

Analyze supernatant via HPLC-UV (227 nm) or LC-MS/MS.

-

Self-Validation: Check the pellet. If no solid remains, the solution was not saturated; repeat with more compound.

-

Protocol B: Lipophilicity (LogD) Determination

Objective: Measure the distribution coefficient at physiological pH.

-

System: Octanol-saturated water (buffer pH 7.4) and water-saturated octanol.

-

Method:

-

Dissolve compound in octanol (pre-saturated).

-

Add equal volume of buffer.

-

Shake for 4 hours; centrifuge to separate phases.

-

-

Analysis: Measure concentration in both phases.

-

Calculation:

Experimental Workflow: Solubility Screening

This workflow outlines the decision logic for handling high-MW, low-solubility compounds like Paclitaxel.

Figure 2: Decision matrix for selecting Kinetic vs. Thermodynamic solubility assays based on development stage.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 36314, Paclitaxel. Retrieved from [Link]

-

DrugBank Online. Paclitaxel: DB01229. Retrieved from [Link]

-

Ojima, I., et al. (2012). Relationship between the structures of taxane derivatives and their microtubule polymerization activity.[3] Bioscience, Biotechnology, and Biochemistry.[3] Retrieved from [Link]

Sources

- 1. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cabazitaxel BP EP USP CAS 183133-96-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. Relationship between the structures of taxane derivatives and their microtubule polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol in CNS Drug Discovery

Introduction: The Privileged Scaffold of Arylpiperazines in CNS Drug Discovery

Neurological disorders, encompassing a wide range of conditions like depression, anxiety, schizophrenia, and neurodegenerative diseases, represent a significant and growing global health challenge.[1] A pivotal molecular framework in the development of drugs targeting the central nervous system (CNS) is the arylpiperazine scaffold.[1] This structure is considered "privileged" in medicinal chemistry due to its remarkable versatility. Its modular nature allows for systematic chemical modifications, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties to engage a variety of CNS targets.[2]

Arylpiperazine derivatives are particularly effective as ligands for aminergic G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors, which are crucial regulators of mood, cognition, and behavior.[2][3] The compound 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol belongs to this important class. This guide provides a detailed technical examination of this compound's pharmacological characteristics, its role as a foundational structure in drug discovery, and the experimental methodologies required to characterize its potential as a CNS therapeutic agent.

Pharmacological Profile: Deconstructing a Multifunctional Ligand

The therapeutic potential of this compound is rooted in its specific interactions with key CNS receptors. The arylpiperazine moiety is a well-established pharmacophore for various serotonin (5-HT) and dopamine receptors.[4]

Core Structural Elements and Their Functional Significance

The structure-activity relationship (SAR) of this molecule can be understood by dissecting its three primary components:

-

3-Methoxyphenyl Group: The position of the methoxy (-OCH3) group on the phenyl ring is critical for receptor affinity and selectivity. A methoxy group at the meta-position (position 3) often confers significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[4] This is a key feature that differentiates its pharmacological profile from ortho- or para-substituted analogs.[5][6]

-

Piperazine Ring: This central heterocyclic ring is a cornerstone of many CNS drugs.[4] Its two nitrogen atoms provide sites for chemical modification and are crucial for forming interactions with target receptors. The basicity of the piperazine nitrogen is a key factor in its binding to the acidic residues (like aspartate) in the binding pockets of aminergic GPCRs.[7]

-

Ethan-1-ol Side Chain: The hydroxyethyl side chain influences the molecule's physicochemical properties, including its solubility and ability to cross the blood-brain barrier. This functional group can also form hydrogen bonds within the receptor's binding site, further stabilizing the ligand-receptor interaction.

Anticipated Receptor Binding Profile

Based on its structural similarity to other well-characterized arylpiperazines, this compound is predicted to exhibit affinity for the following receptors, which are important targets for treating CNS disorders:[2][3]

-

Serotonin 5-HT1A Receptors: Often acts as a partial agonist, a mechanism associated with anxiolytic and antidepressant effects.[3][7]

-

Serotonin 5-HT2A Receptors: Typically acts as an antagonist, a key feature of many atypical antipsychotic drugs.[3][8]

-

Dopamine D2 Receptors: May act as an antagonist or partial agonist, contributing to antipsychotic properties.[2][3]

The precise affinity (measured as the inhibition constant, Ki) and functional activity (agonist, antagonist, or inverse agonist) at each of these targets must be determined experimentally to fully define its therapeutic potential.

The Drug Discovery and Development Workflow

This compound serves as an excellent lead compound or scaffold for a CNS drug discovery program. The following sections detail the experimental workflows and logical progression from initial characterization to lead optimization.

Logical Framework for CNS Drug Discovery

The diagram below illustrates a typical workflow for advancing a compound like this compound from an initial concept to a preclinical candidate.

Caption: 5-HT1A Receptor Signaling Pathway.

Conclusion and Future Directions

This compound represents a quintessential example of a "privileged" scaffold in CNS drug discovery. [2]Its inherent ability to interact with key serotonergic and dopaminergic receptors makes it a valuable starting point for the development of novel therapeutics for a range of neurological and psychiatric disorders. [1][3]The successful progression of this or related molecules toward clinical application depends on a rigorous and logical application of the in vitro and in vivo characterization methods outlined in this guide. Future efforts should focus on optimizing its selectivity profile to minimize off-target effects and fine-tuning its pharmacokinetic properties to ensure adequate brain penetration and a suitable half-life for clinical use.

References

-

A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. Available at: [Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available at: [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. Available at: [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central. Available at: [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Semantic Scholar. Available at: [Link]

-

Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed. Available at: [Link]

-

Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. PubMed Central. Available at: [Link]

-

para-Methoxyphenylpiperazine. Wikipedia. Available at: [Link]

-

ortho-Methoxyphenylpiperazine. Wikipedia. Available at: [Link]

-

SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. MDPI. Available at: [Link]

Sources

- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands [mdpi.com]

- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(3-methoxyphenyl)piperazine | 16015-71-7 | Benchchem [benchchem.com]

- 5. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 6. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Solubility Profile of Piperazine in Ethanol-Based Systems

Abstract

This technical guide provides a comprehensive overview of the thermodynamic solubility profile of piperazine and its derivatives in ethanol and aqueous ethanol solvent systems. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, detailed experimental protocols for its determination, and the application of thermodynamic models for predictive analysis. By synthesizing fundamental principles with practical methodologies, this guide aims to equip the reader with the necessary expertise to accurately characterize and leverage the solubility of piperazine-based compounds.

Introduction: The Significance of Piperazine Solubility

Piperazine, a six-membered heterocyclic compound with two opposing nitrogen atoms, is a crucial scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Its derivatives are explored for a wide range of therapeutic applications, from anthelmintics to antipsychotics.[1] The solubility of these active pharmaceutical ingredients (APIs) is a critical physicochemical property that governs their behavior throughout the drug development lifecycle.[2]

Understanding the thermodynamic solubility in ethanol-based systems is particularly vital. Ethanol is a common solvent in organic synthesis, crystallization processes, and pharmaceutical formulations.[3] Furthermore, ethanol-water mixtures are frequently employed as co-solvent systems to enhance the solubility of poorly water-soluble drugs.[4] A thorough grasp of the piperazine-ethanol solubility profile allows for:

-

Informed Solvent Selection: Choosing appropriate solvent systems for synthesis, purification, and crystallization.[3]

-

Formulation Development: Designing stable liquid dosage forms and predicting potential precipitation issues.

-

Predictive Modeling: Utilizing thermodynamic models to forecast solubility under various conditions, thereby reducing experimental workload.[4]

This guide will navigate the theoretical framework of solubility, provide actionable experimental protocols, and demonstrate how to model and interpret solubility data in piperazine-ethanol systems.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a solid solute, such as piperazine, in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy of solution (ΔG°sol) is related to the enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution by the following equation:

ΔG°sol = ΔH°sol - TΔS°sol

-

Enthalpy of Solution (ΔH°sol): Represents the heat absorbed or released during dissolution. It is the net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. A positive ΔH°sol indicates an endothermic process (heat is absorbed), while a negative value signifies an exothermic process (heat is released).[5] The dissolution of piperazine generally increases with temperature, suggesting an endothermic process.[6]

-

Entropy of Solution (ΔS°sol): Reflects the change in randomness or disorder of the system. Typically, the dissolution of a crystalline solid into a liquid solvent leads to an increase in entropy (positive ΔS°sol) as the molecules become more disordered.[5]

The solubility of a compound is an equilibrium state where the rate of dissolution of the solid is equal to the rate of precipitation from the solution. At saturation, the chemical potential of the solid solute is equal to the chemical potential of the dissolved solute.

Experimental Determination of Thermodynamic Solubility

The gold standard for determining thermodynamic solubility is the shake-flask method .[2] This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Causality Behind Experimental Choices

The shake-flask method is favored for its reliability and direct measurement of equilibrium.[2] The core principle is to allow the system to reach a true thermodynamic equilibrium, where the solution is saturated with the solute and any excess solid remains undissolved. This contrasts with kinetic solubility measurements, which are faster but may overestimate solubility as they rely on the precipitation of a compound from a supersaturated solution.[7]

The choice of analytical technique for concentration measurement depends on the properties of the analyte. Piperazine itself lacks a strong chromophore, making direct UV-Vis detection challenging without derivatization.[8][9] Therefore, High-Performance Liquid Chromatography (HPLC) with a suitable detector (like an Evaporative Light Scattering Detector - ELSD, or after derivatization, a UV detector) is often the preferred method for accurate quantification.[7][8][10]

Detailed Step-by-Step Protocol: Shake-Flask Method with HPLC Analysis

This protocol outlines the determination of piperazine solubility in an ethanol-water co-solvent system.

Materials and Equipment:

-

Piperazine (or a derivative of interest)

-

Anhydrous Ethanol (ACS grade or higher)

-

Deionized Water

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable column (e.g., HILIC for underivatized piperazine) and detector (e.g., ELSD/CAD)[7]

-

Analytical balance

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Solvent Systems: Prepare a series of ethanol-water mixtures by volume or weight (e.g., 20%, 40%, 60%, 80%, and 100% ethanol).

-

Sample Preparation: Add an excess amount of solid piperazine to a vial containing a known volume (e.g., 5 mL) of the chosen solvent system. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C, 37°C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for sedimentation. Then, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles that could dissolve and artificially inflate the measured solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the analytical method.

-

HPLC Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of piperazine. A calibration curve prepared with known concentrations of piperazine in the same solvent system should be used for quantification.[9]

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

Mandatory Visualization: Experimental Workflow

Below is a diagram illustrating the shake-flask solubility determination workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

For illustrative purposes, the following table presents hypothetical, yet realistic, mole fraction solubility data for piperazine in ethanol-water mixtures at different temperatures. This data follows expected trends where solubility increases with both temperature and the fraction of the organic co-solvent.

Table 1: Hypothetical Mole Fraction Solubility (x) of Piperazine in Ethanol-Water Mixtures

| Temperature (°C) | Mole Fraction of Ethanol | Mole Fraction Solubility of Piperazine (x) |

| 25 | 0.0 | 0.020 |

| 25 | 0.2 | 0.035 |

| 25 | 0.4 | 0.058 |

| 25 | 0.6 | 0.090 |

| 25 | 0.8 | 0.135 |

| 25 | 1.0 | 0.190 |

| 35 | 0.0 | 0.028 |

| 35 | 0.2 | 0.048 |

| 35 | 0.4 | 0.079 |

| 35 | 0.6 | 0.122 |

| 35 | 0.8 | 0.180 |

| 35 | 1.0 | 0.250 |

Thermodynamic Modeling of Solubility

Predictive models are invaluable for estimating solubility in mixed solvent systems, reducing the need for extensive experimentation. The Jouyban-Acree model is a widely used and accurate semi-empirical model for correlating the solubility of drugs in co-solvent mixtures.[4][10][14]

The Jouyban-Acree Model

The Jouyban-Acree model correlates the solubility of a solute in a binary solvent mixture at a given temperature as follows:

ln(xm,T) = fc ln(xc,T) + fw ln(xw,T) + [fcfw / T] * Σ [Ji * (fc - fw)i]

Where:

-

xm,T , xc,T , and xw,T are the mole fraction solubilities of the solute in the mixed solvent, neat co-solvent (ethanol), and water, respectively, at temperature T (in Kelvin).

-

fc and fw are the mole fractions of the co-solvent and water in the solvent mixture in the absence of the solute.

-

Ji are the model constants, which are obtained by regression of experimental solubility data.[15]

The model provides a more accurate prediction than the simpler log-linear model of Yalkowsky because it accounts for the non-ideal mixing behavior of the solvents.[4][10]

Application and Causality

The strength of the Jouyban-Acree model lies in its ability to accurately describe solubility profiles, including cases with a synergistic maximum, using a limited number of experimental data points (solubility in the neat solvents).[10] The Ji terms are curve-fitting parameters that mathematically describe the interactions between the three components (solute, solvent 1, and solvent 2). For many systems, using the first three J terms (J0, J1, J2) provides a sufficiently accurate correlation.[15]

Mandatory Visualization: Modeling Logic

The following diagram illustrates the logical flow of applying the Jouyban-Acree model.

Caption: Logic Diagram for Jouyban-Acree Model Application.

Conclusion

This guide has provided a detailed framework for understanding, measuring, and modeling the thermodynamic solubility of piperazine in ethanol-based systems. Acknowledging the scarcity of published quantitative data, the provided protocols and models serve as a robust foundation for researchers to generate and interpret their own findings. The shake-flask method remains the definitive approach for equilibrium solubility determination, while the Jouyban-Acree model offers a powerful tool for predictive analysis in co-solvent systems. A thorough and accurate characterization of solubility is an indispensable step in the successful development of piperazine-based pharmaceutical compounds.

References

-

Piperazine - Solubility of Things. Solubility of Things. [Link]

-

Neerup, R., Øbro, K. L., & Thyme, M. B. (2023). Thermodynamic modelling of the solubility in piperazine (PZ) promoted aqueous solutions of methyldiethanolamine (MDEA) using the extended UNIQUAC. Chemical Engineering Research and Design, 220, 471-481. [Link]

-

Piperazine dihydrochloride - Solubility of Things. Solubility of Things. [Link]

-

Piperazine. Wikipedia. [Link]

-

HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]

-

Chen, X., et al. (2014). Thermodynamic Modeling of Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. Energy Procedia, 63, 997-1017. [Link]

-

Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

-

He, M., et al. (2021). Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. Frontiers in Chemistry, 9, 763558. [Link]

-

Piperazine. PubChem. [Link]

-

Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(13), 2047-2058. [Link]

-

McClintic, A. M., et al. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies, 26(19), 3237-3249. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

-

Knuutila, H., et al. (2010). Solid liquid solubility of piperazine. SINTEF. [Link]

-

Piperazine. Wikipedia. [Link]

-